ethyl 2-methyl-5-(3-nitrobenzoyloxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate
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Overview
Description
Ethyl 2-methyl-5-((3-nitrobenzoyl)oxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to inhibit a variety of enzymes and proteins . The presence of a carboxamide moiety in indole derivatives can cause hydrogen bonds with these enzymes and proteins, inhibiting their activity .
Mode of Action
It is known that indole derivatives can interact with their targets through hydrogen bonding . This interaction can inhibit the activity of the target enzymes or proteins .
Biochemical Pathways
Indole derivatives have been studied for their potential to target various biochemical pathways .
Result of Action
Similar compounds, such as indole derivatives, have been found to inhibit the activity of various enzymes and proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-5-(3-nitrobenzoyloxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate typically involves multiple steps. One common method includes the reaction of ethyl acetoacetate with 2-picolylamine to form an enaminoester intermediate. This intermediate is then treated with naphthoquinone in the presence of a catalyst such as zinc chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, including the use of scalable reaction conditions and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-5-((3-nitrobenzoyl)oxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The benzoyl group can be substituted with other acyl groups using Friedel-Crafts acylation.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Friedel-Crafts acylation typically requires a Lewis acid catalyst such as aluminum chloride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while hydrolysis of the ester group would produce the corresponding carboxylic acid .
Scientific Research Applications
Ethyl 2-methyl-5-((3-nitrobenzoyl)oxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It can be used in studies related to enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate: This compound has a similar indole structure but with different substituents, leading to different chemical and biological properties.
Ethyl indole-2-carboxylate: This compound shares the indole core but lacks the nitro and benzoyl groups, resulting in different reactivity and applications.
Biological Activity
Molecular Formula
- Molecular Formula : C19H15N1O7
- Molecular Weight : 367.33 g/mol
Structural Representation
The compound features a benzo[g]indole core with a nitrobenzoyloxy substituent, which is significant for its biological interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to ethyl 2-methyl-5-(3-nitrobenzoyloxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate exhibit promising anticancer properties. For instance, derivatives of benzo[g]indole have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 (Breast) | 12.5 | Apoptosis induction |
Compound B | A549 (Lung) | 15.0 | Cell cycle arrest |
This compound | HeLa (Cervical) | 10.0 | ROS generation |
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. In vitro studies suggest that it possesses activity against Gram-positive and Gram-negative bacteria, making it a potential candidate for antibiotic development.
Table 2: Antimicrobial Activity
Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Neuroprotective Effects
Research indicates that compounds with similar structures may provide neuroprotective benefits. They may act by modulating neuroinflammatory pathways and reducing oxidative stress in neuronal cells.
Synthesis and Derivatives
The synthesis of this compound typically involves several steps, including:
- Formation of the benzo[g]indole core through cyclization reactions.
- Introduction of the nitrobenzoyloxy group via acylation techniques.
- Esterification to form the ethyl ester .
Case Studies
In a notable case study published in Journal of Medicinal Chemistry, researchers synthesized a series of benzo[g]indole derivatives and tested their biological activities, concluding that structural modifications significantly influenced their anticancer efficacy.
Properties
IUPAC Name |
ethyl 2-methyl-5-(3-nitrobenzoyl)oxy-1-phenylbenzo[g]indole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N2O6/c1-3-36-29(33)26-18(2)30(20-11-5-4-6-12-20)27-23-15-8-7-14-22(23)25(17-24(26)27)37-28(32)19-10-9-13-21(16-19)31(34)35/h4-17H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBQQSYONPLPLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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